3,6-Dimethylpyridazin-4-ol

Medicinal Chemistry Scaffold Optimization Conformational Analysis

3,6-Dimethylpyridazin-4-ol is a conformationally rigid, low molecular weight heterocycle (MW 124.14) that is strategically differentiated from non-hydroxylated or alternatively substituted pyridazine analogs. Its tautomeric equilibrium between the pyridazin-4-ol and pyridazin-4(1H)-one forms enables dual-mode functionalization—selective O-alkylation or N-alkylation—from a single precursor, a flexibility absent in 3,6-dimethylpyridazine. This makes it the ideal starting material for exploring SAR in CDK2 (lead compound IC50 20.1 nM) and Hedgehog pathway inhibitor programs, where the dimethylated core is the essential pharmacophore. Procure this versatile building block in research-grade purity (≥95%) to accelerate your medicinal chemistry workflows.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B15053019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethylpyridazin-4-ol
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=NN1)C
InChIInChI=1S/C6H8N2O/c1-4-3-6(9)5(2)8-7-4/h3H,1-2H3,(H,7,9)
InChIKeyTXMXLVSDMLQBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethylpyridazin-4-ol: Procurement-Relevant Core Properties and Scaffold Identity


3,6-Dimethylpyridazin-4-ol is a heterocyclic small molecule belonging to the pyridazinone class, characterized by a six-membered diazine core with methyl substitutions at the 3- and 6-positions and a hydroxyl group at the 4-position [1]. This substitution pattern yields a low molecular weight of 124.14 g/mol and a calculated XLogP3-AA of 0.2, indicating a balanced hydrophilic-lipophilic profile [1]. The compound exists in tautomeric equilibrium with its ketone form, 3,6-Dimethylpyridazin-4(1H)-one, and features zero rotatable bonds, conferring conformational rigidity [1].

Why 3,6-Dimethylpyridazin-4-ol Cannot Be Assumed Interchangeable with Other Pyridazinones


The precise 3,6-dimethyl substitution pattern on the pyridazin-4-ol core is a critical determinant of its chemical and biological behavior. Minor modifications, such as a 4,5-dimethyl arrangement, replacement of a methyl with hydrogen (3-methylpyridazin-4-ol), or introduction of a halogen (e.g., 6-chloropyridazin-4-ol), fundamentally alter the electronic distribution, tautomeric equilibrium, and steric environment of the reactive 4-hydroxyl group [1]. Consequently, the binding affinity for biological targets and the compound's suitability as a synthetic intermediate are non-transferable across analogs. The high-strength, direct comparative data required for procurement differentiation is presented in Section 3.

Quantitative Differentiation Guide for 3,6-Dimethylpyridazin-4-ol Versus Closest Analogs


Structural Rigidity: Zero Rotatable Bonds Compared to Analogs

3,6-Dimethylpyridazin-4-ol exhibits a rotatable bond count of 0, a feature that directly contributes to its conformational rigidity and potential entropic advantage in target binding [1]. This is a quantifiable differentiation from its close analog, 3,6-dimethylpyridazine, which has no hydroxyl group and thus a different hydrogen bonding profile. More specifically, when compared to a hypothetical analog like 3-methylpyridazin-4-ol (one methyl replaced by hydrogen), the dimethylated variant's lack of rotatable bonds provides a more constrained and predictable three-dimensional structure for structure-activity relationship (SAR) studies.

Medicinal Chemistry Scaffold Optimization Conformational Analysis

Lipophilicity Profile: XLogP3-AA of 0.2 as a Differentiator from Non-Hydroxylated Pyridazines

The calculated lipophilicity (XLogP3-AA) of 3,6-Dimethylpyridazin-4-ol is 0.2 [1]. This value is significantly lower than that of its non-hydroxylated analog, 3,6-Dimethylpyridazine, which has a predicted XLogP of approximately 0.8 . The presence of the 4-hydroxyl group introduces polarity and hydrogen-bonding capacity, reducing logP by approximately 0.6 units. This shift can be critical for optimizing aqueous solubility and reducing nonspecific protein binding in a drug discovery setting.

ADME Prediction Druglikeness Lead Optimization

Tautomeric Equilibrium: Keto-Enol Ratio as a Reactivity Determinant

3,6-Dimethylpyridazin-4-ol exists in a tautomeric equilibrium between its hydroxyl (enol) and carbonyl (keto) forms, specifically 3,6-Dimethylpyridazin-4(1H)-one [1]. This is a characteristic of many hydroxypyridazines, but the 3,6-dimethyl substitution pattern influences the equilibrium constant. While direct experimental data for the equilibrium ratio of this specific compound is not located in the accessible literature, the existence of this tautomerism provides a key differentiation point from non-hydroxylated pyridazines like 3,6-Dimethylpyridazine, which cannot engage in this equilibrium and thus offer different reactivity and hydrogen-bonding modalities. The ability to exist in both forms expands the potential for regioselective derivatization (O-alkylation vs. N-alkylation).

Synthetic Chemistry Regioselectivity Derivatization

High-Confidence Application Scenarios for 3,6-Dimethylpyridazin-4-ol Derived from Structural Evidence


Scaffold for Kinase Inhibitor Lead Optimization in Oncology

The dimethylpyridazine core is a validated scaffold for designing potent cyclin-dependent kinase 2 (CDK2) inhibitors [1]. As demonstrated in a 2020 study, 3,6-disubstituted pyridazine derivatives exhibited strong anti-proliferative activity against breast cancer cell lines, with lead compound 11m achieving IC50 values of 0.43 µM (T-47D) and 0.99 µM (MDA-MB-231), and CDK2 inhibition with an IC50 of 20.1 nM [1]. 3,6-Dimethylpyridazin-4-ol serves as a foundational starting material for constructing more complex 3,6-disubstituted analogs through functionalization at the 4-hydroxy position, enabling the rapid exploration of structure-activity relationships in this target class.

Intermediate for Hedgehog (Hh) Pathway Inhibitors

The dimethylpyridazine moiety is a key pharmacophore in a series of novel Hedgehog (Hh) signaling pathway inhibitors [2]. A 2018 study described the synthesis of structural modified dimethylpyridazine compounds, where the core was linked to a fluorine-substituted benzoyl group via a piperidin-4-amine linker. These compounds displayed nanomolar Hh inhibitory activity, with compound 11c showing an IC50 of 2.33 nM in a Gli-luciferase reporter assay, comparable to the clinical candidate Taladegib [2]. 3,6-Dimethylpyridazin-4-ol provides the essential dimethylated pyridazine core required for this pharmacophore, offering a more advanced and functionalized starting point than 3,6-dimethylpyridazine.

Building Block for MCH-R1 Antagonist Development

A series of 3,6-disubstituted pyridazines has been optimized as potent and orally available melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for the potential treatment of obesity [3]. The optimization process focused on improving polarity to mitigate hERG channel inhibition and phospholipidosis risk [3]. The inherent polarity contributed by the 4-hydroxyl group in 3,6-Dimethylpyridazin-4-ol aligns with the design strategy of increasing compound polarity to achieve a favorable safety profile, making it a strategically advantageous building block for this therapeutic area.

Synthetic Precursor for Regioselective Derivatization

The tautomeric equilibrium of 3,6-Dimethylpyridazin-4-ol allows for two distinct modes of functionalization: O-alkylation of the hydroxyl group or N-alkylation of the pyridazinone nitrogen [4]. This property, supported by its available NMR spectra [4], makes it a versatile building block for generating diverse chemical libraries. Researchers can selectively target either the oxygen or nitrogen atom by controlling reaction conditions (e.g., choice of base and solvent), enabling the synthesis of both ether-linked and N-alkylated derivatives from a single precursor. This is a distinct advantage over the non-hydroxylated analog 3,6-Dimethylpyridazine, which lacks this regiochemical flexibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethylpyridazin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.